molecular formula C12H14O2 B2924801 6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one CAS No. 15159-14-5

6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B2924801
CAS No.: 15159-14-5
M. Wt: 190.242
InChI Key: AFKLJBSAUUJPPS-UHFFFAOYSA-N
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Description

6-Methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group and a methyl group on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-2-naphthol and methyl iodide.

    Methylation: The 6-methoxy-2-naphthol undergoes methylation using methyl iodide in the presence of a base like potassium carbonate to form 6-methoxy-5-methyl-2-naphthol.

    Cyclization: The intermediate 6-methoxy-5-methyl-2-naphthol is then subjected to cyclization under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in various substituted naphthalene derivatives.

Scientific Research Applications

6-Methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3,4-dihydro-2H-naphthalen-1-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    5-Methoxy-1-tetralone: Similar structure but differs in the position of the methoxy group, leading to different chemical and biological properties.

    6-Amino-3,4-dihydro-1(2H)-naphthalenone: Contains an amino group instead of a methoxy group, resulting in distinct reactivity and applications.

Properties

IUPAC Name

6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-9-4-3-5-11(13)10(9)6-7-12(8)14-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKLJBSAUUJPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15159-14-5
Record name 6-METHOXY-5-METHYL-1-TETRALONE
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